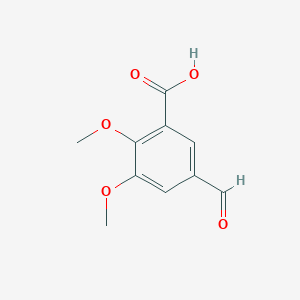

5-Formyl-2,3-dimethoxybenzoic acid

Description

5-Formyl-2,3-dimethoxybenzoic acid is a substituted benzoic acid derivative characterized by a formyl (-CHO) group at the 5-position and methoxy (-OCH₃) groups at the 2- and 3-positions of the aromatic ring. The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, due to its reactive formyl group and electron-donating methoxy substituents.

Properties

Molecular Formula |

C10H10O5 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

5-formyl-2,3-dimethoxybenzoic acid |

InChI |

InChI=1S/C10H10O5/c1-14-8-4-6(5-11)3-7(10(12)13)9(8)15-2/h3-5H,1-2H3,(H,12,13) |

InChI Key |

CXMQUUGLEQPGMX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C(=O)O)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

*Estimated based on structural analogs.

Pharmaceutical Relevance

- The 5-formyl derivative's structural analogs, like 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid , are critical in synthesizing tyrosine kinase inhibitors (e.g., sunitinib) .

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classical method for introducing formyl groups into aromatic systems. For 5-formyl-2,3-dimethoxybenzoic acid, this method involves treating 2,3-dimethoxybenzoic acid with a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide). The methoxy groups at the 2- and 3-positions activate the ring, directing the formyl group to the 5-position.

Reaction Conditions :

-

Reagents : POCl₃, DMF, 2,3-dimethoxybenzoic acid.

-

Temperature : 0–5°C (initial), then 80–100°C (reflux).

The reaction proceeds via electrophilic aromatic substitution, with the Vilsmeier reagent generating the electrophilic chloroiminium ion. The regioselectivity is ensured by the electron-donating methoxy groups, which stabilize the intermediate carbocation at the para position relative to the carboxylic acid group.

Palladium-Catalyzed Carbonylation

Transition-metal-catalyzed carbonylation offers a modern alternative. Using 2,3-dimethoxybromobenzene as a substrate, carbon monoxide insertion in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) introduces the formyl group.

Reaction Scheme :

Optimization Insights :

-

Catalyst Loading : 5 mol% Pd(PPh₃)₄.

-

Solvent : Tetrahydrofuran (THF) or DMF.

Oxidation of 5-Methyl-2,3-dimethoxybenzoic Acid

Selective Oxidation Using Potassium Permanganate

Oxidation of the methyl group at the 5-position of 5-methyl-2,3-dimethoxybenzoic acid provides a straightforward route. Potassium permanganate (KMnO₄) in acidic or neutral media selectively oxidizes the methyl group to a formyl group without over-oxidation to a carboxylic acid.

Procedure :

-

Substrate : 5-Methyl-2,3-dimethoxybenzoic acid.

-

Oxidizing Agent : KMnO₄ in aqueous H₂SO₄.

-

Temperature : 60–80°C.

Mechanistic Notes :

The reaction proceeds via radical intermediates, with MnO₄⁻ abstracting a hydrogen atom from the methyl group, followed by oxygen rebound to form the aldehyde.

Catalytic Oxidation with TEMPO

2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO) in combination with NaOCl and KBr provides a milder oxidation method. This system is particularly effective for acid-sensitive substrates.

Key Advantages :

-

Selectivity : Minimal side reactions.

-

Conditions : Room temperature, pH 9–10.

Multi-Step Synthesis via Halogenation-Formylation

Halogenation Followed by Formylation

This approach involves halogenation of 2,3-dimethoxybenzoic acid at the 5-position, followed by formylation via metal-halogen exchange.

Step 1: Directed Halogenation

-

Conditions : 50°C, 4 hours.

Step 2: Formylation via Lithium-Halogen Exchange

Table 1 : Comparative Analysis of Halogenation-Formylation Methods

| Halogen | Reagent System | Yield (%) | Purity (%) |

|---|---|---|---|

| Br | H₂SO₄/H₂O₂/NaBr | 97 | 95.7 |

| Cl | H₂SO₄/H₂O₂/NaCl | 98 | 95.9 |

Biological and Industrial Applications

Q & A

Basic: What are the critical physicochemical properties of 5-Formyl-2,3-dimethoxybenzoic acid that influence experimental design?

Answer:

The compound’s melting point (146–148°C with decomposition) and boiling point (386.3°C at 760 mmHg) are essential for determining its stability during heating or reflux conditions . Limited water solubility data suggest the need for polar aprotic solvents (e.g., DMSO or DMF) in reactions. Decomposition at elevated temperatures necessitates inert atmospheric storage (e.g., nitrogen) and avoidance of prolonged heating .

Basic: What safety protocols are required for handling this compound in laboratory settings?

Answer:

The compound is classified as a skin irritant (H315), eye irritant (H319), and respiratory irritant (H335). Mandatory precautions include:

- Use of nitrile gloves, lab coats, and safety goggles.

- Local exhaust ventilation to minimize aerosol/dust inhalation .

- Immediate decontamination of spills using non-combustible absorbents (e.g., vermiculite) to avoid environmental release .

Advanced: How can synthetic routes for this compound be optimized to enhance yield and regioselectivity?

Answer:

Key strategies include:

- Protecting group chemistry : Temporarily masking the formyl group during methoxylation to prevent undesired side reactions.

- Demethylation-reformylation sequences : As demonstrated in analogous bromo-dimethoxybenzoic acid systems, controlled demethylation with HBr-HOAc followed by formylation can improve positional accuracy .

- Catalytic methods : Transition metal catalysts (e.g., Pd/C) may enhance formylation efficiency while minimizing decomposition .

Advanced: What analytical techniques are most effective for resolving structural ambiguities or purity discrepancies in this compound?

Answer:

- HPLC-DAD/MS : To assess purity (>95%) and detect trace impurities, especially polar byproducts from formylation .

- 1H/13C NMR : Confirm regiochemistry of methoxy and formyl groups via coupling patterns (e.g., aromatic proton splitting) .

- TGA-DSC : Monitor decomposition profiles under varying conditions to establish safe handling thresholds .

Advanced: How does the electronic nature of the formyl group impact the reactivity of this compound in further derivatization?

Answer:

The formyl group acts as an electron-withdrawing moiety, directing electrophilic substitutions to the para position relative to itself. This enables:

- Condensation reactions : Schiff base formation with amines for coordination chemistry applications .

- Reductive amination : Conversion to amino-methyl derivatives for bioactive molecule synthesis .

- Nucleophilic additions : Grignard or organozinc reagents targeting the aldehyde for carbon-chain elongation .

Advanced: What methodologies address conflicting stability data for this compound under different storage conditions?

Answer:

Discrepancies in decomposition rates may arise from:

- Moisture sensitivity : Storage under anhydrous conditions (e.g., molecular sieves) at 2–8°C in amber vials .

- Oxidative degradation : Use of antioxidant stabilizers (e.g., BHT) in long-term storage .

- Batch variability : Implement QC checks via FT-IR to detect carbonyl group oxidation .

Advanced: What role does this compound play in synthesizing bioactive intermediates?

Answer:

The compound serves as a precursor for:

- Anticancer agents : Formyl groups facilitate conjugation with pharmacophores like imatinib analogs .

- Antimicrobials : Methoxy and formyl motifs enhance penetration into bacterial membranes .

- Enzyme inhibitors : Structural analogs (e.g., 2-amino derivatives) show promise in targeting salicylate-metabolizing enzymes .

Basic: What are the environmental hazards associated with this compound, and how can they be mitigated?

Answer:

The compound is classified as WGK 1 (low water hazard). Mitigation includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.